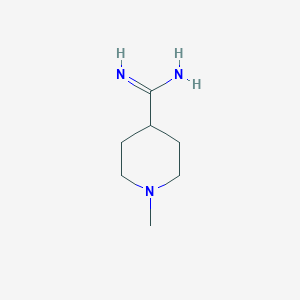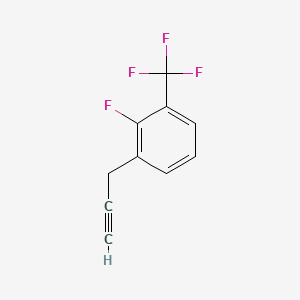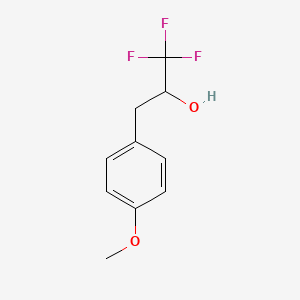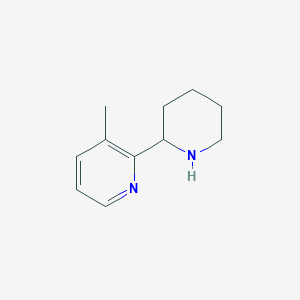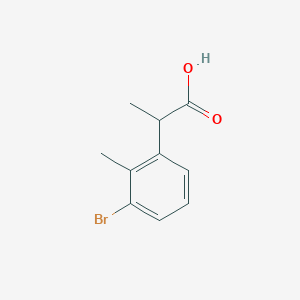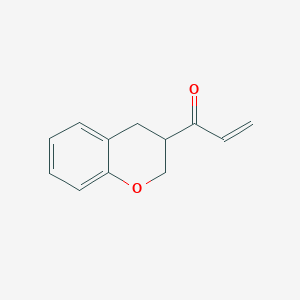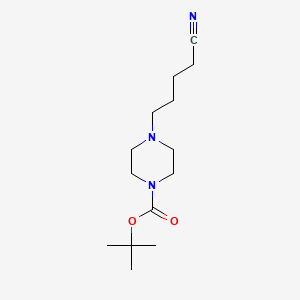![molecular formula C10H12OS B13601697 1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13601697.png)
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring attached to a cyclopenta[b]thiophene moiety
Méthodes De Préparation
The synthesis of 1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol typically involves multiple steps. One common synthetic route starts with the preparation of the cyclopenta[b]thiophene core, which can be achieved through the cyclization of appropriate precursors. The cyclopropane ring is then introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Industry: The compound’s properties may be exploited in the development of new materials, such as polymers or liquid crystals, with specialized applications.
Mécanisme D'action
The mechanism by which 1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol exerts its effects depends on its interaction with molecular targets. The cyclopropane ring and thiophene moiety can interact with various enzymes or receptors, potentially modulating their activity. These interactions may involve binding to active sites or altering the conformation of the target molecules, thereby influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol can be compared with similar compounds such as:
2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one: This compound features a bromine atom and a ketone group, which can influence its reactivity and applications.
5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one:
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This analogue contains a pyridine ring, which can alter its biological activity and interactions.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12OS |
|---|---|
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H12OS/c11-10(4-5-10)9-6-7-2-1-3-8(7)12-9/h6,11H,1-5H2 |
Clé InChI |
FKTJJCUHPFVNHD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)SC(=C2)C3(CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


